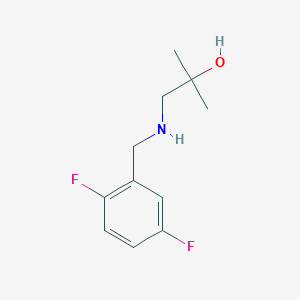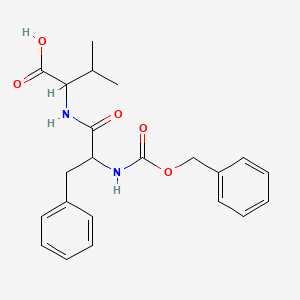
3-Cyclopropoxy-benzoic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-benzoic acid tert-butyl ester is an organic compound with the molecular formula C14H18O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the benzene ring is substituted with a cyclopropoxy group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Cyclopropoxy-benzoic acid tert-butyl ester involves the Steglich esterification. This reaction typically uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds by forming an O-acylisourea intermediate, which reacts with tert-butyl alcohol to form the ester .
Industrial Production Methods
Industrial production of tert-butyl esters often involves the use of tert-butyl hydroperoxide in the presence of a catalyst. This method allows for the efficient formation of the ester under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-benzoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Cyclopropoxy-benzoic acid.
Reduction: 3-Cyclopropoxy-benzyl alcohol.
Substitution: Various substituted benzoic acid tert-butyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-benzoic acid tert-butyl ester involves its interaction with various molecular targets. For example, in esterification reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond. The cyclopropoxy group can also participate in ring-opening reactions, leading to the formation of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropoxy-benzoic acid: Similar structure but lacks the tert-butyl ester group.
Benzoic acid tert-butyl ester: Lacks the cyclopropoxy substitution.
3-Methoxy-benzoic acid tert-butyl ester: Similar ester group but with a methoxy substitution instead of cyclopropoxy.
Uniqueness
3-Cyclopropoxy-benzoic acid tert-butyl ester is unique due to the presence of both the cyclopropoxy group and the tert-butyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
tert-butyl 3-cyclopropyloxybenzoate |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)17-13(15)10-5-4-6-12(9-10)16-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3 |
Clave InChI |
PUXCFOZHCGFZCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC(=CC=C1)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)






![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)

![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)




